REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][N:10]1[CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH:12]=[N:11]1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:13]2[CH:12]=[N:11][N:10]([CH3:9])[CH:14]=2)=[CH:6][CH:7]=1 |f:2.3.4,7.8.9.10.11,^1:41,42,43,44,45,59,60,61,62,63|
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Name
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|
Quantity
|
5.37 g
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Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1)Cl
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
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Name
|
cesium carbonate
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Quantity
|
23.44 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
750 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
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Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 80° C. for 2.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was degassed
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Type
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CUSTOM
|
Details
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by bubbling in nitrogen for 15 min
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Duration
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15 min
|
Type
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ADDITION
|
Details
|
than added
|
Type
|
CUSTOM
|
Details
|
nitrogen was bubbled in the mixture for another 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 1 N aqueous potassium carbonate and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 N aqueous potassium carbonate and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
adsorbed on silica gel for purification
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel using a gradient of 0-50% ethyl acetate/hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)C=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |